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Bacitracin manganese

Cat. No.: B1170023
CAS No.: 1405-99-8
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Description

Historical Perspectives and Discovery Context of Bacitracin in Biological Research

Bacitracin's journey into biological research began with its discovery in 1943 by Balbina Johnson, a bacteriologist at the Columbia University College of Physicians and Surgeons . The antibiotic was isolated from a bacterium, Bacillus licheniformis, found in the knee wound of a young girl named Margaret Tracy . The name "bacitracin" is a portmanteau derived from the genus of the bacterium and Margaret Tracy's name, signifying its origin . Following its isolation and purification, bacitracin received FDA approval on July 29, 1948 .

Initially developed as a therapeutic agent, bacitracin was quickly recognized for its potent activity against Gram-positive bacteria, which interfere with cell wall and peptidoglycan synthesis . This early discovery placed bacitracin among the pioneering antibiotics, with its use extending to treating various conditions, including acute staphylococcal endocarditis and amoebiasis in the early 1950s . The biosynthesis of bacitracin is a non-ribosomal process involving a specific synthetase enzyme complex . Despite its long history of use, particularly as a topical ointment, bacterial resistance to bacitracin has remained rare, highlighting its enduring importance in both pharmaceutical and livestock industries .

The Significance of Divalent Metal Ions in Bacitracin's Biological Action

The biological activity of bacitracin is profoundly dependent on the presence of divalent metal ions . Bacitracin forms a ternary 1:1:1 complex with a divalent metal ion and its target, undecaprenyl pyrophosphate (C55PP) . This interaction is critical for bacitracin's mechanism of action, which primarily involves inhibiting bacterial cell wall biosynthesis .

Bacitracin specifically binds to C55-isoprenyl pyrophosphate, a lipid carrier molecule essential for transporting cell wall building blocks across the bacterial cell membrane . By sequestering C55PP, bacitracin prevents its dephosphorylation to undecaprenyl phosphate (B84403) (C55P), thereby interrupting the recycling of this crucial lipid carrier and halting cell wall synthesis . This leads to a weakened cell wall and ultimately bacterial cell death .

While various divalent cations, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), can activate bacitracin, zinc (Zn²⁺) is typically considered to offer the highest potency and is commonly included in therapeutic formulations . Zinc plays an organizing role, bringing the antibiotic and the pyrophosphate group together, and its presence significantly enhances bacitracin's binding to membranes containing the pyrophosphate ligand . The crystal structure of bacitracin A complexed with zinc and a geranyl-pyrophosphate ligand has revealed the molecular details of this target recognition, showing how the zinc ion organizes the N-terminal region of the antibiotic around the ligand .

Bacitracin's ability to bind divalent metal ions also allows it to act as a redox agent, a property that has been explored for the oxidative cleavage of DNA . The affinity of bacitracin for divalent metal ions generally follows the order: Cu(II) > Ni(II) > Co(II), Zn(II) > Mn(II) . The metal-bacitracin complexes are fully soluble at pH 5.5, but precipitation can occur at higher pH values due to the deprotonation of the N-terminal amino group .

Specific Research Focus on Bacitracin Manganese Complexes

While zinc has traditionally been the most studied and utilized metal ion in conjunction with bacitracin due to its high potency, research has also explored the role of other divalent metal ions, including manganese (Mn(II)), in bacitracin's activity . Studies have shown that bacitracin can bind Mn(II) . The formation of a metalloantibiotic Mn(II)-bacitracin complex has been investigated, particularly in the context of its superoxide (B77818) dismutase (SOD) activities . These studies have shown that the radical scavenging activity of metallobacitracin complexes, including those with Mn(II), is higher than that of free transition metal ions or metal-free bacitracin . Notably, the SOD activity of these complexes was found to be in the order of Mn(II) > Cu(II) > Co(II) > Ni(II) . This indicates that the Mn(II)-bacitracin complex possesses significant biomimetic SOD activity .

Research into bacitracin's interaction with manganese also suggests its potential role in trace metal transport. It has been reported that bacitracin can bind Mn(II) and potentially increase its import into bacterial cells, leading to its consideration as a "manganiphore" . Early studies indicated that bacitracin markedly increased the toxic effect of several divalent metal ions, including manganese, on the growth of its producer strain, Bacillus licheniformis . Interestingly, magnesium ions were found to antagonize this toxic effect, suggesting a competitive or counteracting mechanism . Furthermore, bacitracin has been observed to stimulate the growth of B. licheniformis in media with very low Mn(II) content, supporting the hypothesis of bacitracin's involvement in manganese transport within the producer strain . However, it is also noted that bacitracin's affinity for Mn(II) is relatively low compared to other metal ions, and it shows no binding at low pH .

Further research involving molecular modeling and quantum chemical calculations has been performed to evaluate the correlation of electrostatic charge of transition metal ions on the SOD activity within metallobacitracin complexes, offering deeper insights into the specific properties of the this compound complex .

Table 1: Key Divalent Metal Ions and Their Role in Bacitracin's Biological Action

Metal IonRole in Bacitracin Activity
Zinc (Zn(II))Offers highest potency, commonly included in therapeutic formulations, organizes the N-terminal region of bacitracin around the lipid target.
Manganese (Mn(II))Binds to bacitracin, exhibits significant superoxide dismutase (SOD) activity (highest among tested metals), potentially involved in manganese transport.
Cobalt (Co(II))Binds to bacitracin, shows SOD activity.
Nickel (Ni(II))Binds to bacitracin, shows SOD activity.
Copper (Cu(II))Binds to bacitracin, shows SOD activity, but chelation with copper has been reported to inactivate bacitracin in some studies.
Magnesium (Mg(II))Can counteract bacitracin's growth inhibition in certain contexts and may substitute for manganese in some cases.

Properties

CAS No.

1405-99-8

Molecular Formula

C21H32O3

Origin of Product

United States

Biosynthesis and Genetic Regulation of Bacitracin Production in Manganese Rich Environments

Nonribosomal Peptide Synthetase (NRPS) Pathways in Bacitracin Biosynthesis

Bacitracin's biosynthesis is a testament to the intricate machinery of nonribosomal peptide synthetases (NRPSs), which assemble complex peptides without the direct involvement of ribosomes . This process, known as the thiotemplate mechanism, utilizes multi-module NRPS enzymes, each typically comprising adenylation (A), peptidyl carrier protein (PCP or T), and condensation (C) domains . These domains work synergistically to activate and incorporate amino acid monomers into an elongating peptide chain, contributing to the structural and functional diversity of nonribosomal peptides .

The genetic blueprint for bacitracin synthesis in Bacillus species lies within the bacABC operon and the type II thioesterase gene bacT . Bacitracin A, the most active component of the bacitracin mixture, is assembled by distinct synthetases: BacA, BacB, and BacC . BacA is responsible for activating and polymerizing specific amino acids—L-isoleucine (L-Ile), L-leucine (L-Leu), L-cysteine (L-Cys), and D-glutamic acid (D-Glu)—at the tail end of the bacitracin molecule. Concurrently, BacB and BacC facilitate the activation and amidation of the remaining seven amino acids that form the heptapeptide (B1575542) loop . A unique characteristic of bacitracin is the presence of D-type amino acids (D-Glu, D-ornithine, D-phenylalanine, and D-aspartic acid), which are incorporated following the isomerization of their corresponding L-type counterparts . The expression of bacT has been positively correlated with bacitracin synthesis, with its overexpression leading to a significant increase in bacitracin A yield .

Table 1: Bacitracin Biosynthesis Gene Cluster Components and Functions

GeneProteinFunction
bacABacAActivates and polymerizes specific amino acids (L-Ile, L-Leu, L-Cys, D-Glu) at the tail of bacitracin.
bacBBacBResponsible for activation and amidation of seven amino acids within the heptapeptide loop.
bacCBacCResponsible for activation and amidation of seven amino acids within the heptapeptide loop; induces peptide synthesis, activates and incorporates five amino acids, forms a thiazoline (B8809763) ring, and incorporates D-glutamine.
bacTBacTType II thioesterase; its expression positively correlates with and enhances bacitracin A synthesis.

Influence of Manganese Ions on Bacitracin Biosynthetic Pathways

Manganese (Mn(II)) plays a multifaceted role in bacterial physiology and the biosynthesis of secondary metabolites like bacitracin . Its influence extends to both the metabolic activities of the producer organisms and the molecular regulation of bacitracin synthesis pathways.

Effects on Producer Organism Metabolism (Bacillus licheniformis, Bacillus subtilis)

In Bacillus licheniformis, manganese ions are crucial co-factors for enzymes involved in bacitracin production . Supplementation with manganese chloride (MnCl2) has been shown to enhance NADH oxidation efficiency and acetoin (B143602) reductase activity, factors that positively impact cell growth and, consequently, bacitracin synthesis . Research indicates that bacitracin itself can increase the uptake of various divalent metal ions, suggesting a potential role for bacitracin in manganese transport within B. licheniformis, acting as a "manganiphore" . This hypothesis suggests bacitracin's function might be to extract essential divalent cations from external "waiting sites" on the cell surface and facilitate their transfer to cytoplasmic membrane transport mechanisms . However, it is important to note that the presence of excess manganese(II) ions can inhibit the growth of the producer strain Bacillus licheniformis, affecting both early and late growth phases . Beyond bacitracin, manganese also stimulates the production of other extracellular enzymes in B. licheniformis, such as nuclease (NucB), leading to a significant increase in its activity .

For Bacillus subtilis, manganese is an essential trace element vital for various cellular processes, including sporulation and the production of peptide antibiotics like bacitracin . Extracellular Mn(II) is particularly critical for the proper development of B. subtilis biofilms, with genes involved in biofilm formation being downregulated in its absence . Moreover, studies have shown that manganese, alongside zinc, can influence cell division frequency and lead to cell shortening in B. subtilis, although this effect occurs only at concentrations that also impact growth .

Table 2: Influence of Manganese on Bacitracin Production and Producer Organisms

OrganismManganese EffectNotesSource
Bacillus licheniformisStimulates bacitracin productionIncreases NADH oxidation efficiency and acetoin reductase activity, benefiting cell growth.
Bacillus licheniformisIncreases uptake of divalent metal ionsBacitracin may act as a "manganiphore," facilitating transport.
Bacillus licheniformisInhibits growth in excess Mn(II) ionsAffects both early and late growth phases.
Bacillus licheniformisStimulates extracellular nuclease (NucB) activityResults in a 10-fold increase in NucB activity.
Bacillus subtilisEssential for proper biofilm developmentGenes for biofilm formation are downregulated in the absence of Mn(II).
Bacillus subtilisAffects cell division frequency and cell morphologyCan lead to cell shortening at growth-affecting concentrations.
Bacillus subtilisEssential for sporulation and peptide antibiotic productionCrucial trace element for these processes.

Molecular Mechanisms of Manganese-Dependent Regulation in Bacitracin Synthesis

The regulation of secondary metabolic processes, including bacitracin synthesis, by metal ions like manganese has been recognized for decades . While the precise molecular mechanisms directly linking manganese to bacitracin gene transcription are still under investigation, insights from related systems in Bacillus subtilis provide a framework.

In Bacillus subtilis, the MntR metalloregulatory protein plays a central role in coordinating the transcriptional regulation of manganese homeostasis . MntR effectively senses intracellular manganese levels, directly binding to the regulatory regions of both manganese uptake and efflux systems . When manganese levels are sufficient, MntR represses the expression of uptake genes, such as the proton-dependent NRAMP family transporter mntH and the ABC transporter mntABCD . Conversely, at higher manganese concentrations, MntR activates the transcription of genes encoding cation diffusion facilitator (CDF) family efflux pumps, namely mneP and mneS, which are responsible for manganese export . This dual regulatory mechanism ensures a delicate balance of intracellular manganese levels, preventing both deficiency and toxicity .

The observation that manganese is required for bacitracin synthesis suggests a regulatory interplay, possibly at the transcriptional level, similar to its known role in regulating manganese peroxidase gene transcription . While bacitracin itself has been proposed to bind Mn(II) and facilitate its import, acting as a "manganiphore," further detailed research is needed to fully elucidate this specific molecular mechanism and its direct impact on bacitracin gene regulation .

Strain Engineering and Optimization Strategies for Enhanced Bacitracin Yields with Manganese Considerations

Optimizing bacitracin production is a key goal in industrial microbiology, and various strain engineering and fermentation optimization strategies have been developed, often with considerations for nutrient availability, including manganese . Metabolic engineering approaches aim to improve the efficiency of precursor supply, energy generation, and cofactor availability, all of which can be indirectly or directly influenced by manganese.

Strategies include enhancing the supply of precursor amino acids. For instance, strengthening the branched-chain amino acid (BCAA) supply in B. licheniformis through the integration of extra copies of genes like glnR, codY, and tnrA has led to increased bacitracin yields . Similarly, optimizing the ATP supply and NADPH generation, both critical for microbial anabolism and bacitracin synthesis, has proven effective. This can be achieved by blocking high energy-intensive pathways (e.g., cytochrome bd oxidase) and overexpressing key enzymes (e.g., adenosine (B11128) kinase Dck, citrate (B86180) synthase CitZ, isocitrate dehydrogenase Icd) to strengthen the TCA cycle . Increased dissolved oxygen content also contributes to higher ATP supply and antibiotic production .

The deletion of the phoP gene, which is involved in phosphorus metabolism, has also been identified as an effective strategy for enhancing bacitracin production in B. licheniformis . Furthermore, studies have shown that strengthening the S-adenosylmethionine (SAM) supply can increase the transcription levels of the entire bacitracin synthetase gene cluster (bacT, bacA, bacB, and bacC), indicating a positive correlation with enhanced bacitracin synthesis . The overexpression of the type II thioesterase gene bacT has also been demonstrated to significantly increase bacitracin A yield . Manganese plays a crucial role as a cofactor in these engineered systems, reinforcing its importance in achieving high yields .

Table 3: Strain Engineering Strategies for Enhanced Bacitracin Yields

StrategyMechanism / TargetObserved EffectSource
Strengthening BCAA supplyIntegration of glnR, codY, and tnrA genesIncreased bacitracin yields by 12.98%, 14.17%, and 16.20% respectively.
Overexpression of bacTType II thioesteraseIncreased bacitracin A yield by 37.50%.
Blocking cytochrome bd oxidase & Overexpressing adenosine kinase DckATP supplyBacitracin yield increased by 21.66%; ATP content increased by 49.32%.
Overexpression of citrate synthase CitZ and isocitrate dehydrogenase IcdTCA cycle strengtheningDemonstrated high bacitracin yield in shaker flask.
Deletion of phoPPhosphate (B84403) metabolism mediationEffective strategy for enhanced bacitracin production.
Strengthening S-adenosylmethionine (SAM) supplyIncreased transcription of bacT, bacA, bacB, and bacC genes. Enhanced transcriptional levels of bacitracin synthetase gene cluster.

Molecular and Cellular Mechanisms of Action of Bacitracin Manganese

Coordination Chemistry of Manganese with Bacitracin and its Analogues

Bacitracin forms complexes with various divalent metal ions, including manganese(II) . These interactions are crucial for its antibacterial function. Bacitracin is known to form 1:1 complexes with metal ions . However, the affinity of bacitracin for divalent metal ions varies, with manganese(II) exhibiting a lower affinity compared to copper(II), nickel(II), cobalt(II), and zinc(II) . Despite this, the binding of manganese(II) to bacitracin is a recognized interaction that influences the antibiotic's activity .

Table 1: Relative Affinity of Divalent Metal Ions for Bacitracin

Metal IonRelative Affinity Order
Cu(II)Highest
Ni(II)High
Co(II)Moderate
Zn(II)Moderate
Mn(II)Lowest

Ligand Binding Sites and Coordination Geometry in Bacitracin-Manganese Complexes

The bacitracin molecule functions as a chelating ligand for metal ions . Studies suggest that the metal binding sites within bacitracin involve specific residues and structural motifs. The thiazolidine (B150603) ring and the imidazole (B134444) ring of the histidine residue are implicated in chelating metal ions . Furthermore, evidence from nuclear magnetic resonance (NMR) spectroscopy indicates the involvement of the imidazole ring . It is also hypothesized that metal ions chelate with the sulfur atom of the thiazolidine ring and the carboxyl group of glutamic acid .

While specific details on the coordination geometry of bacitracin-manganese complexes are less extensively documented compared to other metallobacitracins, insights can be drawn from related studies. For instance, the zinc ion in the bacitracin A-zinc complex adopts an octahedral coordination geometry . Given the similar requirement for divalent metal ions, it is plausible that manganese(II) could adopt a similar coordination environment within the bacitracin complex, involving multiple donor atoms from the peptide structure. Manganese(II) complexes, in general, can exhibit various coordination geometries, including trigonal bipyramidal, octahedral, and five- to seven-coordinate arrangements, depending on the specific ligand set .

Structural Insights from Spectroscopic and Computational Studies (e.g., NMR, EPR, EXAFS, Molecular Modeling, Quantum Chemical Calculation)

Spectroscopic techniques have been instrumental in elucidating the coordination chemistry of metallobacitracins. Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) spectroscopies provide valuable structural information for metal complexes . For example, EPR studies of copper(II)-bacitracin complexes are consistent with a distorted tetragonal geometry, suggesting coordination by two nitrogen and two oxygen atoms . Extended X-ray Absorption Fine Structure (EXAFS) studies have indicated that the coordination sphere of the metal in copper-bacitracin includes three nitrogen ligands and one oxygen ligand, potentially from the nitrogen of the terminal amine group of the imidazole ring of histidine, the thiazolidine nitrogen, and the carboxyl group of glutamic acid . While these specific findings are for copper, the identification of these ligand types suggests potential donor sites for manganese(II) as well.

Computational methods, including molecular modeling and quantum chemical calculations, have been applied to study metallobacitracin complexes, particularly in understanding the correlation between the electrostatic charge of transition metal ions and their biological activities, such as superoxide (B77818) dismutase (SOD) activity . Quantum chemical calculations are powerful tools for predicting molecular behavior, geometry optimization, and electronic structure, offering highly accurate data on molecular systems . Techniques such as combined quantum and molecular mechanics (QM/MM) calculations and Density Functional Theory (DFT) are commonly employed to model active sites and reaction mechanisms in metalloenzymes, providing theoretical insights into the interactions of manganese with complex biological molecules like bacitracin .

Interference with Bacterial Cell Wall Biosynthesis via C55-Isoprenyl Pyrophosphate Sequestration

Bacitracin's primary antibacterial mechanism involves interfering with bacterial cell wall biosynthesis . It specifically targets and sequesters C55-isoprenyl pyrophosphate (C55-PP), also known as undecaprenyl pyrophosphate (UPP) . C55-PP is a critical lipid carrier molecule unique to bacterial cells, responsible for transporting peptidoglycan precursors across the bacterial cell membrane to the growing cell wall . Bacitracin interferes with the essential dephosphorylation of C55-PP to C55-P, which is necessary for the recycling of this lipid carrier . By preventing this recycling, bacitracin effectively halts the transport of cell wall building blocks, leading to a weakened cell wall and ultimately bacterial cell death . Bacitracin currently stands as the sole clinically approved antibiotic that specifically targets C55-PP .

Role of Manganese in C55-PP Complex Formation and Target Affinity

The ability of bacitracin to bind C55-PP and exert its maximal antibacterial activity is dependent on the presence of a divalent metal ion . Bacitracin forms a ternary 1:1:1 complex involving the antibiotic, a divalent metal ion, and the C55-PP lipid . While zinc(II) is most commonly associated with supporting bacitracin's potent lipid binding, manganese(II) also plays a role in this complex formation . Structural studies, particularly those involving bacitracin A complexed with analogues like geranyl-pyrophosphate (C10PP) in the presence of zinc(II), reveal how the lipid pyrophosphate group is recognized . In these complexes, the metal ion interacts with two oxygen atoms from the pyrophosphate group of the lipid, acting as a bridge between the antibiotic and the target . Although manganese(II) has a lower affinity for bacitracin compared to zinc(II) , its presence is still important for the inhibitory mechanism in certain contexts. For instance, studies have shown that in Bacillus licheniformis, the producer strain, bacitracin's inhibitory effect is observed in the presence of excess manganese(II) ions, while at very low manganese concentrations, bacitracin can even be stimulatory, suggesting its involvement in manganese transport .

Molecular Interactions with Lipid Carrier Molecules (e.g., Bactoprenol (B83863) Pyrophosphate)

The molecular interactions between bacitracin, a divalent metal ion, and lipid carrier molecules like bactoprenol pyrophosphate (C55-PP) are critical for its antimicrobial activity . When bound to C55-PP, bacitracin undergoes a conformational change to adopt a highly ordered amphipathic structure . This conformation is characterized by the alignment of hydrophobic side chains on one face of the bacitracin-C55-PP complex, which is presumed to interact with the bacterial cell membrane .

The recognition of the pyrophosphate group of the lipid target involves both direct antibiotic-lipid interactions and indirect interactions mediated by the bound metal ions . Direct interactions include hydrogen bonds formed between the backbone and side-chain amide groups of the antibiotic and the oxygen atoms of the lipid . Specifically, five of bacitracin's twelve residues contribute backbone hydrogen bonds to the lipid ligand, with an additional hydrogen bond from the asparagine-12 (Asn-12) side chain . These direct interactions are further strengthened by the coordination of the metal ions. Each metal ion in the complex interacts with two oxygen atoms from the pyrophosphate group, one from the terminal phosphate (B84403) and one from the bridging phosphate . This intricate network of interactions ensures the efficient sequestration of C55-PP, thereby preventing its dephosphorylation and disrupting the bacterial cell wall synthesis pathway .

Ancillary Biological Activities and Manganese Modulation

Beyond its primary mechanism of sequestering C55-PP, bacitracin, particularly in complex with manganese, has been implicated in other biological activities. Bacitracin can influence bacterial cell functioning through multiple pathways .

One significant ancillary activity modulated by manganese is the superoxide dismutase (SOD)-like activity of metallobacitracin complexes. Studies have shown that manganese(II)-bacitracin exhibits SOD activity, which involves the conversion of superoxide radicals into hydrogen peroxide . This radical scavenging activity of metallobacitracin complexes, including those with manganese(II), has been evaluated and found to be higher than that of free transition metal ions or metal-free bacitracin . The order of SOD activity among various metallobacitracin complexes indicates that manganese(II)-bacitracin possesses the highest activity among the tested metal complexes.

Table 2: Relative Superoxide Dismutase (SOD) Activity of Metallobacitracin Complexes

Metal IonRelative SOD Activity
Mn(II)Highest
Cu(II)High
Co(II)Moderate
Ni(II)Lowest
Metal-free BacitracinNo activity

Manganese can also significantly modulate bacitracin's effect on its producer strain, Bacillus licheniformis. The peptide antibiotic is inhibitory to the growth of B. licheniformis only when excess manganese(II) ions are present . Conversely, in media with very low manganese(II) content, bacitracin can stimulate growth . These observations support the hypothesis that bacitracin plays a role in the manganese transport system of its producer strain, indicating a complex interplay between the antibiotic, manganese availability, and bacterial physiology . In contrast, studies on antifungal activity in Neurospora crassa revealed that zinc potentiated bacitracin's antifungal effect, whereas manganese acted similarly to magnesium, counteracting toxicity rather than enhancing activity .

Proposed Role as a Manganiphore in Bacterial Manganese Transport

The term "manganiphore" refers to a molecule that chelates and facilitates the transport of manganese into cells. Bacitracin has been reported to bind to Mn(II) and potentially enhance its import into bacteria, leading to the suggestion that it could function as a manganiphore . However, comprehensive follow-up literature specifically detailing this proposed role is limited .

Research indicates that bacitracin can also bind to other metal ions, and its affinity for Mn(II) is noted to be low at acidic pH . Consequently, the competitive dynamics for Mn(II) uptake in bacteria may depend on the specific affinity and efficiency of various metal transporters . Manganese is an essential trace element for bacterial survival and growth, playing diverse roles beyond its function as an enzyme cofactor, including involvement in central carbon metabolism, nucleotide metabolism, translation, and signaling . In certain "manganese-centric" bacterial species, such as Lactobacillus spp., high intracellular concentrations of Mn(II) are crucial for cellular processes, often necessitating the presence of multiple manganese importer genes like mntH . In contrast, "iron-centric" species generally require minimal Mn(II), utilizing it primarily as a mechanism to counter oxidative stress . Bacteria like Bacillus subtilis and streptococci, which are Firmicutes, require both Fe(II) and Mn(II) under normal growth conditions and possess dedicated Mn(II) import systems, including MntH and MntABC transporters, alongside manganese exporters such as MneS and MneP .

Mimicry of Manganese Superoxide Dismutase (SOD) Activity by Mn(II)-Bacitracin Complexes

The Mn(II)-bacitracin complex exhibits significant biomimetic activity, specifically mimicking the function of manganese superoxide dismutase (MnSOD), a crucial enzyme in antioxidant defense . Studies have investigated the superoxide dismutase activities of various metallobacitracin complexes using the riboflavin-methionine-nitro blue tetrazolium assay .

These studies demonstrated that the radical scavenging activity of metallobacitracin complexes was notably higher compared to control groups, which included free transition metal ions and metal-free bacitracin . The observed SOD activity among the tested metal complexes followed a specific order, with Mn(II)-bacitracin exhibiting the highest activity:

Metal IonRelative SOD Activity (Order)
Mn(II)Highest
Cu(II)High
Co(II)Moderate
Ni(II)Low

Based on findings that compared the SOD activity of various metallobacitracin complexes .

Furthermore, molecular modeling and quantum chemical calculations have been employed to explore the correlation between the electrostatic charge of these transition metal ions and their observed SOD activity within the bacitracin complexes . These findings underscore the potential of Mn(II)-bacitracin as a metalloantibiotic with significant antioxidant properties, specifically its ability to dismute superoxide radicals, a critical function in mitigating oxidative stress within biological systems.

Modulation of Other Cellular Processes (e.g., Membrane Function, Protein Disulfide Isomerase Activity)

Beyond its proposed manganiphore role and SOD mimicry, bacitracin, particularly its manganese complex, has been implicated in modulating other cellular processes, including membrane function and protein disulfide isomerase (PDI) activity.

Membrane Function: A primary mechanism of action for bacitracin involves its interference with the dephosphorylation of C55-isoprenyl pyrophosphate, also known as bactoprenol pyrophosphate. This lipid carrier is essential for transporting peptidoglycan building blocks across the bacterial cell membrane, a critical step in bacterial cell wall synthesis . The binding of bacitracin, including its metal complexes such as Mn(II)-bacitracin, to C55-isoprenyl pyrophosphate prevents its hydrolysis, thereby inhibiting cell wall synthesis and ultimately leading to cell lysis and bacterial death, predominantly in Gram-positive bacteria . This direct interaction with a key membrane-associated lipid carrier highlights bacitracin manganese's role in disrupting vital membrane-related biosynthesis pathways.

Protein Disulfide Isomerase (PDI) Activity: Bacitracin is a known inhibitor of protein disulfide isomerase (PDI), a multifunctional enzyme involved in disulfide bond formation, reduction, and isomerization, crucial for proper protein folding and function . Studies have shown a complex interplay between bacitracin, manganese, and PDI activity. For instance, the exposure of endothelial cells to Mn(II) can lead to the appearance of surface protein thiol groups on PDI and the αVβ3 integrin, facilitating the formation of a PDI-αVβ3 complex . This complex dissociates upon reduction, and Mn(II) is known to modulate the thiol isomerase activity of PDI bound to αVβ3, inducing the integrin to adopt a high-affinity ligand-competent state . Bacitracin has been observed to abolish the binding of vitronectin to these Mn(II)-activated endothelial cells, indicating its interference with Mn(II)-induced PDI/integrin interactions .

Mechanistically, bacitracin inhibits the reductive activity of PDI by forming disulfide bonds with free cysteines within the enzyme's substrate-binding domain . Research has also identified that certain bacitracin analogs, specifically H and F, are significantly more effective (up to 25-fold) at inhibiting PDI's reductive activity compared to A and B analogs . However, it is important to note that bacitracin does not appear to inhibit the oxidative or isomerase activities of PDI . Despite its use as a PDI antagonist in cellular studies for over two decades, bacitracin is considered a relatively poor and nonselective inhibitor of PDI, with an estimated IC50 of approximately 100 µmol/L, and it can block other thiol isomerases while interacting with numerous other proteins . Furthermore, some studies indicate that PDI oxidoreductase activity may not be essential for certain functions, such as cholera toxin disassembly, where bacitracin inhibits the enzymatic activity but does not prevent the displacement of the reduced CTA1 subunit . This suggests a more intricate mechanism of modulation rather than a straightforward inhibitory role in all PDI-mediated processes.

Investigations into Bacterial Manganese Homeostasis and Bacitracin S Influence

Bacterial Manganese Transport Systems (e.g., MntH, MntABC, NRAMPs)

Bacteria primarily rely on two main classes of transporters for manganese uptake: the Natural Resistance-Associated Macrophage Protein (NRAMP) family, exemplified by MntH, and the ATP-binding cassette (ABC) transporter family, commonly represented by MntABC .

MntH: This NRAMP-type transporter is a secondary active transporter that symports protons (H⁺) along with manganese ions . MntH homologs are widespread across bacteria, including Salmonella enterica serovar Typhimurium and Escherichia coli, where they are often highly specific for Mn²⁺ . In Bacillus subtilis, MntH contributes significantly to Mn²⁺ uptake . While primarily manganese-selective, Nramp transporters can also transport other divalent metal ions like iron, zinc, copper, cobalt, nickel, cadmium, and lead, especially when these are present in excess .

MntABC: This is an ABC-type transporter composed of multiple protein subunits: an ATP-binding protein (MntA), a permease (MntB), and a metal-binding protein (MntC) . MntABC systems are crucial for Mn²⁺ acquisition in various bacteria, including Staphylococcus aureus and Streptococcus pneumoniae . The solute-binding protein (MntC in S. aureus, PsaA in S. pneumoniae) captures extracellular Mn²⁺ with high affinity, delivering it to the membrane-embedded permease for transport into the cytoplasm .

Other Transport Systems: Beyond MntH and MntABC, some bacteria utilize other systems. For instance, Lactobacillus species and Mycobacterium tuberculosis may employ P-type ATPases (e.g., MntP, CtpC) for manganese transport . Additionally, some general metal ion transporters, or even phosphate (B84403) transporters like PitA, can facilitate manganese uptake, particularly under conditions of excess manganese .

The expression and activity of these transporters are tightly regulated, often by manganese-sensing transcription factors and riboswitches, to maintain optimal intracellular manganese concentrations .

Table 1: Key Bacterial Manganese Transport Systems

Transporter ClassExampleMechanismBacterial SpeciesRole in Mn Homeostasis
NRAMP familyMntHProton symportE. coli, S. Typhimurium, B. subtilis, Brucella abortus High-affinity Mn²⁺ uptake; often selective for Mn²⁺
ABC transporterMntABCATP-dependentS. aureus, S. pneumoniae, B. subtilis High-affinity Mn²⁺ uptake; crucial for virulence
P-type ATPaseMntP/CtpCATP-dependentLactobacillus spp., M. tuberculosis Mn²⁺ efflux or uptake in specific species

Impact of Bacitracin on Manganese Uptake and Efflux in Bacterial Systems

Bacitracin, a polypeptide antibiotic, has a complex relationship with divalent metal ions, including manganese. Its antibiotic activity is often dependent on the presence of divalent metal ions like zinc, but it can also bind Mn(II), Co(II), Ni(II), and Cu(II) .

Early studies suggested that bacitracin might function as a "manganiphore" for certain bacteria, meaning it could bind Mn²⁺ and increase its import . For example, in the producer strain Bacillus licheniformis, bacitracin was found to increase the toxic effect of several divalent metal ions, including manganese, on growth. Conversely, bacitracin stimulated the growth of B. licheniformis in manganese-deficient media, supporting the hypothesis that it participates in manganese transport for the producer strain by extracting essential divalent cations from the cell surface and transferring them to transport mechanisms in the cytoplasmic membrane .

However, other research indicates that bacitracin has a low affinity for Mn²⁺, with no binding at low pH . This suggests that any observed influence of bacitracin on manganese uptake might involve competition for Mn²⁺ through differences in transporter affinity and efficiency, rather than bacitracin acting as a direct, high-affinity manganese carrier in all contexts .

The impact of bacitracin on manganese efflux systems is less directly studied. However, bacterial manganese homeostasis involves a delicate balance between import and export, regulated by transcription factors and riboswitches that respond to intracellular manganese levels. If bacitracin indirectly affects intracellular manganese concentrations (e.g., by influencing uptake or bacterial metabolism), it could, in turn, trigger regulatory responses that modulate efflux systems like MneP and MneS, which are activated by high manganese levels to prevent cytotoxicity .

Physiological Roles of Manganese in Bacterial Stress Responses and Growth

Manganese plays a multifaceted and essential role in bacterial physiology, particularly in stress responses and growth .

Oxidative Stress Resistance: One of the most widespread and crucial roles of Mn²⁺ in bacteria is its contribution to oxidative stress resistance . Manganese serves as a cofactor for reactive oxygen species (ROS)-detoxifying enzymes, notably manganese superoxide (B77818) dismutase (MnSOD), which neutralizes superoxide radicals . Beyond enzymatic roles, Mn²⁺ can form non-proteinaceous antioxidant complexes within the cell, directly contributing to ROS decomposition and providing protection against oxidative damage . In some cases, manganese can even replace the more redox-active iron as a cofactor in certain enzymes, offering protection against oxidative attack .

Growth and Metabolism: Manganese is an essential cofactor for diverse enzymes involved in central carbon metabolism, nucleotide metabolism, translation, and signaling . Bacterial species exhibit varying requirements for manganese, with some, like certain Lactobacillus species, being "manganese-centric" and accumulating exceptionally high intracellular concentrations of Mn²⁺ (e.g., 30-35 mM in Lactiplantibacillus plantarum), even using it for competitive exclusion .

Virulence: Manganese acquisition is critical for the virulence of many bacterial pathogens. During infection, hosts employ nutritional immunity strategies to limit the availability of essential metals like manganese . Pathogens, in turn, upregulate manganese uptake systems to counteract this restriction, which is vital for their survival and replication within the host . For instance, Staphylococcus aureus relies on MntABC and MntH for manganese acquisition to resist oxidative burst by host phagocytes .

Mn(II)-Bacitracin Complex as a Superoxide Dismutase Mimic: Research has shown that the Mn(II)-bacitracin complex can exhibit superoxide dismutase (SOD) mimetic activity, indicating its ability to scavenge radicals . This suggests a potential direct interaction where bacitracin complexed with manganese could contribute to bacterial defense against oxidative stress, albeit further detailed studies on its physiological relevance in vivo in bacterial systems are limited .

Table 2: Physiological Roles of Manganese in Bacteria

Physiological RoleDescriptionRelevance to Bacitracin
Oxidative Stress ResistanceMn²⁺ is a cofactor for MnSOD and forms non-proteinaceous antioxidant complexes, protecting against reactive oxygen species.Mn(II)-bacitracin complex can act as a SOD mimic . Bacitracin's influence on Mn uptake may impact this defense .
Growth and MetabolismEssential cofactor for enzymes in central carbon metabolism, nucleotide synthesis, and translation. Supports optimal bacterial growth.Bacitracin's reported influence on Mn transport in producer strains can indirectly affect overall growth .
VirulenceCrucial for pathogen survival within hosts, especially against nutritional immunity and oxidative burst.Bacitracin, as an antibiotic, interacts with bacteria, and its effects could be modulated by or indirectly impact manganese-dependent virulence factors.
Competitive ExclusionHigh intracellular Mn²⁺ accumulation in "manganese-centric" bacteria (e.g., Lactobacillus) can provide a competitive advantage against other microbes.No direct link to bacitracin's influence on this specific role is widely documented.

Cross-Regulation and Interplay with Other Metal Ion Homeostasis Mechanisms

Bacterial metal ion homeostasis is a tightly regulated network where the uptake and efflux of one metal can significantly influence the levels and utilization of others. Manganese homeostasis is intricately linked with that of other essential transition metals, particularly iron, zinc, and copper .

Manganese-Iron Interplay: In many bacteria, especially "iron-centric" species (e.g., E. coli and S. Typhimurium), manganese and iron homeostasis are highly intertwined. Mn²⁺ can replace Fe²⁺ in certain iron-containing enzymes, acting as a protective mechanism against oxidative damage to these proteins, particularly when iron levels are low or when cells face oxidative stress . The transcriptional regulation of manganese importers like MntH can be influenced by iron-sensing regulators such as Fur (Ferric uptake regulator), which represses mntH expression under iron-sufficient conditions .

Manganese-Zinc Interplay: The balance between manganese and zinc (Mn:Zn ratio) is crucial for bacterial physiology and virulence . Elevated zinc levels can competitively inhibit manganese binding at the active sites of manganese-dependent enzymes, leading to their inactivation and impacting processes like cell division and capsule production . Conversely, high manganese can also lead to inappropriate enzyme function through mismetallation . Bacterial manganese uptake systems, such as MntABC and MntH in S. aureus, can also transport zinc to varying degrees, making their regulation and specificity critical for maintaining the correct Mn:Zn balance .

Regulatory Networks: Manganese homeostasis is primarily controlled by manganese-binding transcription factors, such as MntR, and manganese-responsive riboswitches . MntR typically represses the expression of manganese importers (e.g., mntH, mntABC) when manganese levels are sufficient and activates manganese efflux pumps (e.g., mneP, mneS) when levels are high to prevent toxicity . This dual regulatory mechanism ensures optimal intracellular manganese concentrations. The yybP–ykoY riboswitch is another key regulator, often involved in controlling manganese export .

Bacitracin's Broader Interactions: While bacitracin's direct cross-regulation with specific metal ion homeostasis mechanisms other than manganese uptake has not been extensively detailed, its general interaction with divalent metal ions means it can indirectly influence these balances. If bacitracin alters the availability or transport of one metal, it could cascade into effects on the homeostasis of other metals due to shared transporters or regulatory pathways . The ability of bacitracin to bind multiple divalent metal ions suggests a broader influence on cellular metal economy, beyond just manganese .

Table 3: Interplay of Manganese with Other Metal Ions in Bacteria

Interacting MetalKey Interplay Mechanisms
Iron (Fe)Mn²⁺ can replace Fe²⁺ in enzymes to combat oxidative stress. Iron-sensing regulators (Fur) can modulate manganese transporter expression.
Zinc (Zn)Competitive inhibition: High Zn can inactivate Mn-dependent enzymes. Shared transporters (MntABC, MntH) can transport both Mn and Zn, necessitating careful regulation of their balance.
Copper (Cu)Less direct interplay with Mn in homeostasis, but other metal transporters might have some affinity, and overall metal balance is important for cell viability and stress response.

Mechanisms of Antimicrobial Resistance and Bacitracin Manganese

Intrinsic and Acquired Resistance Pathways to Bacitracin

Bacterial resistance to bacitracin can arise through both intrinsic and acquired mechanisms.

Intrinsic Resistance refers to inherent resistance mechanisms present on the bacterial chromosome and shared among members of a species or genus. These mechanisms include:

Efflux Pumps: ATP-binding cassette (ABC) transporters, such as BcrABC in Bacillus licheniformis and Bacillus subtilis, BcrABD in Enterococcus faecalis, and MbrABC in Streptococcus mutans, actively pump bacitracin out of the bacterial cell, thereby reducing its intracellular concentration and limiting its effect.

Target Modification/Bypass:

The bacA gene, found in bacteria like Escherichia coli and the Serratia genus (present in 31 out of 32 Serratia strains examined), confers resistance by increasing the phosphorylation of isoprenyl alcohol, effectively circumventing the sequestration of IPP by bacitracin.

Overproduction of undecaprenol (B103720) kinase, which converts undecaprenyl pyrophosphate (UPP) to undecaprenol phosphate (B84403), has been observed in E. coli, Streptococcus pneumoniae, and Staphylococcus aureus as a mechanism to overcome bacitracin's blocking of UPP recycling.

The production of a membrane-bound phospholipid phosphatase in Bacillus subtilis also contributes to bacitracin resistance.

Reduced IP Utilization: Certain gram-negative bacteria, such as Xanthomonas campestris, Sphingomonas spp., E. coli, and Streptococcus mutans, can acquire resistance by shutting down the synthesis of exopolysaccharides for which IP is required. Additionally, E. coli mutants lacking membrane-derived oligosaccharides show reduced sensitivity due to decreased IP utilization.

Acquired Resistance involves the gain of novel resistance genes through horizontal gene transfer (HGT) or mutations in existing chromosomal genes. These mechanisms can lead to the rapid inactivation of antibiotics, their efflux from the cell, or modification of the antibiotic's target site. Mobile genetic elements (MGEs) like plasmids, transposons, and integrons play a crucial role in the dissemination of acquired resistance determinants. For instance, the bacitracin resistance locus bcrRABD has been identified on a conjugative plasmid (pJIR4150) in Clostridium perfringens, resembling a determinant found in Enterococcus faecalis.

The overlap between intrinsic and acquired resistance can sometimes be blurred, as resistance factors can transfer between chromosomes and plasmids, altering the ability to transmit genes horizontally.

Table 1: Summary of Bacitracin Resistance Mechanisms and Associated Bacteria

Resistance MechanismDescriptionExample BacteriaType of Resistance
Efflux Pumps Active transport of bacitracin out of the cell.Bacillus licheniformis, Bacillus subtilis, Enterococcus faecalis (BcrABD), Clostridium perfringens (BcrABD), Streptococcus mutans (MbrABC) Intrinsic/Acquired
Increased IP Phosphorylation Gene products (e.g., bacA) increase the level of C55-isoprenyl phosphate (IP), circumventing bacitracin's action.Escherichia coli, Serratia genus Intrinsic
Undecaprenol Kinase Overproduction Converts UPP to undecaprenol phosphate, restoring IPP recycling.Escherichia coli, Streptococcus pneumoniae, Staphylococcus aureus Intrinsic
Membrane-Bound Phospholipid Phosphatase Specific enzyme production.Bacillus subtilis Intrinsic
Reduced IP Utilization/Exopolysaccharide Shutdown Bacteria alter their metabolic pathways to reduce reliance on IP or halt exopolysaccharide synthesis.Escherichia coli (lacking membrane-derived oligosaccharides), Xanthomonas campestris, Sphingomonas spp., Streptococcus mutans Intrinsic
Horizontal Gene Transfer Acquisition of resistance genes from other bacteria via plasmids, transposons, or integrons.Clostridium perfringens (acquisition of bcrRABD on plasmid pJIR4150), Enterococcus faecalis Acquired

Role of Manganese in Bacterial Resistance to Bacitracin and Other Antibiotics

Manganese (Mn2+) is an essential trace element with diverse roles in bacterial cells, including its involvement in central carbon and nucleotide metabolism, translation, and signaling. Importantly, manganese contributes significantly to bacterial resistance, particularly against oxidative stress.

Oxidative Stress Protection: Manganese serves as a cofactor for key enzymes such as superoxide (B77818) dismutase (Mn-SOD), which detoxifies superoxide, and DNA protection during starvation protein (Dps), which protects DNA and sequesters iron. Many bacteria, including Bacillus subtilis and streptococci, utilize Mn2+ for coping with oxidative stress, with some manganese-centric species accumulating high intracellular levels of Mn2+ for non-enzymatic decomposition of reactive oxygen species. In Acinetobacter baumannii, exogenous manganese can restore viability in the presence of reactive oxygen species, and the transcriptional regulator MumR is crucial for survival in the presence of hydrogen peroxide by regulating metabolic pathways.

Interaction with Bacitracin: While bacitracin is known to bind various divalent metal ions, including Mn2+, its interaction with manganese and potential "manganiphore" activity (increasing Mn2+ import) require further study due to reports of low affinity at certain pH levels.

Contribution to General Antibiotic Resistance: Heavy metals, including manganese, are increasingly recognized as contributors to multiple antibiotic resistance in bacteria. Studies of bacteria isolated from industrial sites have shown a correlation between multiple antibiotic resistance (including to bacitracin) and tolerance to metals like chromium, nickel, and manganese, suggesting a broader role for manganese in general bacterial resilience to antimicrobials. Furthermore, some research into novel "atomic antibiotics" has shown that chemically modified graphene embedding manganese can combat a wide range of bacteria and effectively prevent the development of bacterial resistance, highlighting manganese's potential in new antimicrobial strategies.

Co-selection of Metal and Antibiotic Resistance Genes in Environmental Reservoirs

The widespread presence of heavy metals in the environment, often overlapping with antibiotic contamination from sources such as agricultural runoff and industrial waste, significantly contributes to the proliferation and persistence of antibiotic resistance genes (ARGs) in environmental reservoirs. This phenomenon, known as co-selection, allows exposure to one selective agent (e.g., a heavy metal) to confer adaptation or resistance to another (e.g., an antibiotic).

Three primary genetic models explain metal-antibiotic co-selection:

Co-resistance: This mechanism involves the genetic linkage of metal resistance genes (MRGs) and ARGs on the same mobile genetic elements, such as plasmids, transposons, and integrons. This physical co-localization allows for the simultaneous selection and transfer of both resistance traits when bacteria are exposed to metals, even in the absence of antibiotics. For instance, genetic linkages between zinc and beta-lactam resistance, and cadmium and aminoglycoside resistance have been observed.

Cross-resistance: In this scenario, a single resistance mechanism confers protection against both metals and antibiotics. Efflux pumps are a prime example, as they can actively expel a broad range of toxic compounds, including both metals (e.g., copper, zinc) and various antibiotics.

Co-regulation: This model describes situations where exposure to one selective agent induces regulatory pathways that lead to resistance to a second, unrelated selective agent.

Environmental reservoirs such as soils, sediments, and water bodies, contaminated by agriculture, aquaculture, and urbanization, serve as significant sources of AMR genes, sometimes even predating the widespread use of antibiotics. The synergistic effect of co-present metals and antibiotics can greatly amplify the selection and abundance of AMR genes in microbial communities. Organic fertilization, for example, has been shown to increase the concentration of various metals, including manganese, in agricultural soils, thereby facilitating the genetic coexistence of ARGs and MRGs. Studies have also reported correlations between metal tolerance (e.g., mercury tolerance) and specific antibiotic resistances (e.g., bacitracin resistance).

Research into Resistance Evolution under Bacitracin Manganese Selective Pressure

Direct research specifically on the resistance evolution under "this compound" selective pressure as a combined compound is limited in existing literature. However, studies address the individual roles of bacitracin and manganese in resistance, and the broader concept of metal-antibiotic co-selection, which provides a framework for understanding such interactions.

Bacitracin and Manganese Interaction: Intriguingly, the peptide antibiotic bacitracin has been observed to inhibit the growth of its producer strain, Bacillus licheniformis, only when excess manganese(II) ions are present. Conversely, bacitracin can stimulate B. licheniformis growth in environments with very low manganese content, suggesting a potential role for bacitracin in manganese transport for the producer strain rather than direct resistance development to a "bacitracin-manganese" compound by the producer itself. This complex interaction indicates that manganese levels can modulate bacitracin's effect and potentially influence selective pressures.

Manganese as a Co-selecting Agent: As discussed in Section 5.3, manganese, like other heavy metals, can act as a co-selecting agent for antibiotic resistance. The genetic linkage of ARGs and MRGs on mobile genetic elements means that the presence of manganese in environmental settings can drive the selection for bacitracin resistance if the relevant resistance genes are co-located. Research into these co-selection dynamics across diverse environments, including agricultural soils and industrial sites, is ongoing to understand the spread and persistence of AMR.

Novel Antimicrobial Strategies: Recent research has explored novel approaches that leverage manganese in combating bacterial resistance. Scientists have developed "atomic antibiotics" by embedding manganese into chemically modified graphene. This innovative material has demonstrated efficacy against highly resistant bacterial pathogens, including those from the ESCAPE group, and, crucially, bacteria have not been observed to develop resistance to it. This line of research suggests a promising avenue for designing new antimicrobials that may circumvent existing resistance mechanisms or prevent their evolution, rather than studying resistance to a specific bacitracin-manganese complex.

Synthesis and Structural Modification of Bacitracin Analogues with Manganese Affinity

Rational Design Principles for Bacitracin Variants with Enhanced Activity

Rational design principles for bacitracin variants aim to enhance antimicrobial activity, stability, and specifically, metal binding affinity . Recent crystallographic studies of bacitracin complexed with C55PP and a metal ion (e.g., zinc) have provided significant insights . These studies revealed that bacitracin adopts a highly ordered amphipathic conformation when bound to C55PP, with hydrophobic side chains aligning on one face, presumably interacting with the bacterial cell membrane, and polar side chains involved in recognizing the metal or pyrophosphate group .

These insights inform the design of next-generation bacitracins by focusing on the individual contributions of nonpolar amino acids and the metal-binding environment . The goal is to optimize the interaction with the C55PP target and the required metal ion, leading to enhanced activity against drug-resistant pathogens .

Synthetic Methodologies for Bacitracin and its Derivatives (e.g., Solid-Phase Synthesis)

The synthesis of bacitracin and its analogues is complex due to its macrocyclic peptide structure, which includes unusual amino acids and a thiazoline (B8809763) ring . Solid-phase peptide synthesis (SPPS) has emerged as an efficient methodology for the total synthesis of bacitracin A and its derivatives .

A reported SPPS approach for bacitracin A involves three key stages:

Linkage to Solid Support: The peptide chain is linked to a solid support, typically through the side chain of the L-asparaginyl residue at position 12 (L-Asn(12)), followed by C-to-N elongation of the polypeptide chain .

Cyclization: Cyclization is achieved through amide bond formation between the alpha-carboxyl of L-Asn(12) and the side chain amino group of L-Lys(8) . This is often performed under pseudo high-dilution conditions afforded by the solid support .

Post-cyclization Addition: The N-terminal thiazoline dipeptide or another metal-chelating moiety is added after cyclization and removal of the N-terminal protecting group .

This method addresses challenges such as the formation of undesired epimers associated with the stereochemically fragile N-terminal thiazoline moiety . Various protecting groups (e.g., Fmoc, Boc, Trt, Aloc) and coupling reagents (e.g., HBTU, PyBOP/HOBT) are employed throughout the synthesis to ensure selective reactions and maintain the integrity of the peptide .

Influence of Structural Modifications on Manganese Coordination and Biological Efficacy

Bacitracin requires a divalent metal ion for its antimicrobial activity, and its ability to bind various transition metal ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), influences its efficacy . The affinity of bacitracin for divalent metal ions generally follows the order: Cu(II) > Ni(II) > Co(II), Zn(II) > Mn(II) . Despite its lower affinity, Mn(II) can still activate bacitracin's antimicrobial activity, and in some contexts, it has been reported to enhance bacitracin's potency .

Studies have shown that bacitracin binds to Mn(II) and has been suggested to increase its import into cells, potentially acting as a "manganiphore" . However, the affinity for Mn(II) is considered low, particularly at low pH, and there is limited follow-up literature specifically on bacitracin as a manganiphore .

The exact metal binding mode of bacitracin has been a subject of extensive research. Early studies suggested coordination through His-10 and the thiazoline ring sulfur, while later investigations proposed the thiazoline ring nitrogen, His-10 imidazole (B134444), and carboxylates of Glu-4 and Asp-11 as ligands . A recent crystal structure of the bacitracin-zinc-C10PP complex revealed coordination to both zinc and sodium, with the peptide wrapping around the lipid and metal ions . This compact arrangement facilitates interaction with bacterial membranes, with polar side chains recognizing the metal or pyrophosphate, and nonpolar chains forming a hydrophobic band .

Structural modifications of bacitracin, such as replacing the thiazoline motif with other zinc-binding moieties, have been explored to alter metal coordination and biological efficacy . Such alterations can impact the stability and antimicrobial activity of the resulting analogues, as the metal ion acts as a bridge between bacitracin and its target, C55PP . The Mn(II)-bacitracin complex has shown enhanced inhibition of microbial growth against Gram-positive bacteria like Staphylococcus aureus and Enterococcus spp., and has also exhibited superoxide (B77818) dismutase (SOD)-like activity, suggesting its ability to function under stress .

The ability of bacitracin to form complexes with various metal ions, including manganese, and the subsequent impact on its biological activity is summarized in the following table:

Metal IonEffect on Bacitracin ActivityBinding Affinity (Relative)Key Coordination FeaturesNotes
Zn(II)Highest potency, commonly used High Thiazoline nitrogen, His-10 imidazole, Glu-4, N-terminal amino group (controversial) Forms 1:1:1 complex with C55PP
Mn(II)Can enhance potency; SOD-like activity Low Proposed to increase import Antagonized by magnesium
Co(II)Activates activity Moderate Prototypical for structural studies
Ni(II)Activates activity High
Cu(II)Activates activity Highest Thiazoline ring nitrogen, His-10 imidazole, Glu-4, Asp-11 carboxylate Chelation with copper can inactivate bacitracin

Table 1: Influence of Divalent Metal Ions on Bacitracin Activity and Coordination

Development of Novel Peptidic Antibiotics Inspired by Bacitracin Manganese Interactions

The understanding of bacitracin's metal-dependent mechanism of action, particularly its interactions with divalent cations like manganese, has inspired the development of novel peptidic antibiotics . The concept of metal-peptide complexes enhancing antimicrobial efficacy is a promising avenue to combat growing antibiotic resistance .

The ability of bacitracin to sequester C55PP by forming a metal-dependent ternary complex highlights a unique antibacterial strategy . Insights from bacitracin's structure-activity relationship, particularly how its conformation changes upon metal and lipid binding to facilitate membrane interaction, are crucial for designing new C55PP-targeting antibiotics .

While zinc is typically associated with maximal bacitracin activity, the observation that Mn(II)-bacitracin complexes show enhanced microbial inhibition and SOD-like activity suggests that optimizing manganese affinity could lead to novel drug candidates with unique properties . Such new agents might operate by inducing metal toxicity or by forming metal-dependent complexes that disrupt essential bacterial processes in a distinct manner . The broader field of metal-peptide conjugates is actively exploring how metal centers can improve chemical diversity, specificity, and bioavailability of antimicrobial peptides, potentially leading to potent inhibitors with novel mechanisms of action against resistant strains .

Advanced Research Methodologies for Bacitracin Manganese Characterization

Spectroscopic Techniques for Metal Binding Analysis (e.g., NMR, EPR, EXAFS)

Spectroscopic techniques are instrumental in elucidating the coordination chemistry and structural details of bacitracin manganese complexes. Bacitracin has been reported to bind various transition metal ions, including Mn²⁺, which is essential for its biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR offers crucial insights into the nature of the metal's coordination sphere, the stereochemistry of the complex, and the specific metal-ligand bonding interactions. This technique is also valuable for studying ligand-protein binding and dynamic changes in protein structures.

Electron Paramagnetic Resonance (EPR) Spectroscopy: As a complementary technique to NMR, EPR is specifically employed for studying paramagnetic compounds like those involving Mn²⁺. It provides structural information for species in solution, polycrystalline powders, and single crystals. EPR helps determine the environment of unpaired electrons and the extent of electron delocalization over the ligands, thereby reporting on metal binding and the geometry of metal centers.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy: EXAFS is utilized for the characterization of metal clusters and can provide both structural and kinetic insights into reactions. It allows for the investigation of the local atomic environment around the metal ion, including bond distances, coordination numbers, and types of neighboring atoms.

Mass Spectrometry-Based Approaches for Structural Elucidation and Quantification (e.g., LC-MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful analytical tool for the characterization and quantification of bacitracin and its metal complexes. It is particularly effective for elucidating the structures of unknown impurities and degradation products due to its unique analytical features.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry. This technique is widely applied for the separation, identification, and precise quantification of known and unknown analytes, as well as for elucidating the chemical properties of diverse molecules, including peptides.

High-Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (HPLC/MS/MS): When operated under ion trap conditions, HPLC/MS/MS is particularly well-suited for the structural elucidation of cyclic peptides, such as bacitracin. It enables rapid and sensitive acquisition of full-scan spectra of product ions, making it a reliable tool for characterizing complex peptide mixtures.

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS): This method has been developed for the separation and detailed characterization of related substances in bacitracin. It allows for high-resolution mass spectrometric determination of both protonated parent ions and product ions, facilitating the identification of co-existing active components and degradation products, and proposing their fragmentation pathways.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): LC-HRMS enables accurate quantification and identification of residual peptide antibiotics, including bacitracin, in various matrices by providing exact mass measurements of precursor and confirmatory product ions.

Table 1: Applications of Mass Spectrometry Techniques for Bacitracin Characterization

TechniquePrimary ApplicationKey Information Provided
LC-MS/MSSeparation, identification, quantificationStructure, chemical properties of known/unknown analytes
HPLC/MS/MSStructural elucidation of cyclic peptidesFull-scan product ion spectra for complex mixtures
LC-Q-TOF-MSCharacterization of related substancesIdentification of co-existing active components, degradants
LC-HRMSQuantification and identification of residualsExact mass of precursor and product ions

Biochemical and Biophysical Assays for Target Interaction Studies (e.g., C55-PP Binding Assays, Liposome Interaction Studies)

Biochemical and biophysical assays are fundamental for understanding how this compound interacts with its biological targets, particularly C55-PP.

C55-PP Binding Assays: Bacitracin's primary mechanism of action involves the specific binding to undecaprenyl pyrophosphate (C55-PP), a crucial phospholipid carrier in the bacterial lipid II cycle. These assays are used to study the specificity and affinity of bacitracin A and its analogues for C55-PP.

Conformational Studies: When bound to C55-PP, bacitracin undergoes a conformational change, adopting a highly ordered amphipathic structure. In this conformation, hydrophobic side chains align on one face of the complex, which is thought to facilitate interaction with the bacterial cell membrane.

Mechanism of Action Studies: The binding of bacitracin to C55-PP leads to the depletion of the undecaprenyl phosphate (B84403) pool, thereby impairing the synthesis of both wall teichoic acids and lipid II, which are critical for bacterial cell wall integrity. Bacitracin interferes with the essential dephosphorylation of C55-PP, preventing its recycling in the bacterial cell wall construction process.

In vitro and Cell-Based Reporter Systems for Mechanistic Investigations

In vitro and cell-based reporter systems are employed to investigate the detailed mechanistic effects of this compound on bacterial cells and their physiological processes.

Live Cell Reporter Systems: These systems enable mechanistic investigations into how bacitracin and its compounds influence bacterial cellular functions. For example, the impact of bacitracin on the bacterial LiaRS stress response can be studied using a Bacillus subtilis luciferase reporter system, as LiaRS is a known two-component system induced by antibiotics targeting the cell wall.

Cell-Based Assays for Cell Wall Biosynthesis: Cell-based assays can detect the accumulation of specific precursors, such as UDP-MurNAc pentapeptide, in response to cell wall-targeting antibiotics. This accumulation serves as an indicator that the compounds interfere with bacterial cell wall biosynthesis.

Reporter-Based Screening Systems: Beyond specific mechanisms, reporter-based systems, such as the lacZ reporter system in B. subtilis, have been developed for broader screening purposes to identify antibiotics that interact with bacterial riboswitches.

Molecular Modeling and Quantum Chemical Calculations for Predictive Analysis

Molecular modeling and quantum chemical calculations represent advanced computational methodologies used for predictive analysis, particularly in drug design and understanding molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models integrate quantum chemical descriptors to account for both global and local physicochemical properties of molecules. These models are employed to predict the biological activity of compounds, guiding the design of new and more potent antimicrobial agents.

Predicting Reactivity and Energetic Properties: These computational methods can predict key molecular properties such as ionization potential and the Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) energy gaps. These properties correlate with the chemical reactivity and antioxidative activities of compounds.

Geometry Optimization: Full geometry optimization of molecular structures is performed using specific computational software and theoretical levels (e.g., Density Functional Theory with the B3LYP functional and 6-31G(d) basis set) to derive accurate molecular descriptors for subsequent analyses.

Evaluating Molecular Dynamics Parameters: Computational frameworks can be established to evaluate molecular dynamics potential parameters, enabling the prediction of properties for new materials even in the absence of extensive experimental data. This extends to understanding the behavior of this compound in complex biological environments.

Emerging Research Applications and Future Directions for Bacitracin Manganese

Design of Metalloantibiotics with Tuned Metal Ion Dependencies

The antimicrobial activity of bacitracin is intrinsically linked to its ability to complex with divalent metal ions . While zinc (Zn(II)) is often considered optimal for its antibacterial activity and is commonly included in therapeutic formulations, bacitracin can also be activated by other divalent cations, including manganese (Mn(II)) . Studies have shown that the complexation of bacitracin with various metals, including Mn(II), Co(II), Ni(II), and Cu(II), influences its inhibitory effects on microorganisms . For instance, Mn(II)-bacitracin has been observed to exhibit significant inhibitory activity against Staphylococcus aureus and Enterococcus species . The ability to tune the metal ion dependency of metalloantibiotics like bacitracin manganese offers a strategic avenue for developing new antimicrobial agents with potentially altered spectrums of activity or improved efficacy against specific pathogens . Rational design of bacitracin variants is already leading to compounds with reduced zinc dependence and enhanced activity against drug-resistant pathogens .

Exploration of this compound as a Biomimetic Catalyst (e.g., SOD mimics)

Beyond its direct antimicrobial role, this compound has garnered interest for its potential as a biomimetic catalyst, particularly as a mimic of superoxide (B77818) dismutase (SOD) . Superoxide dismutases are crucial antioxidant enzymes that protect cells from reactive oxygen species by converting superoxide into oxygen and hydrogen peroxide . Research has demonstrated that various metallobacitracin complexes exhibit superoxide dismutase (SOD) activities, with Mn(II)-bacitracin showing the highest radical scavenging activity among tested complexes, surpassing that of free transition metal ions and metal-free bacitracin . The SOD activity order found for these complexes is Mn(II) > Cu(II) > Co(II) > Ni(II) . This catalytic activity is significant because it suggests that this compound could play a role in mitigating oxidative stress, a factor in various diseases and bacterial pathogenesis . The stability of Mn(II)-bacitracin in the presence of chelating agents like EDTA and its sustained SOD activity further highlight its potential as a robust biomimetic catalyst .

Table 1: Superoxide Dismutase Activity of Metalloantibiotracin Complexes

Metal Ion Complexed with BacitracinRelative SOD Activity (Order)
Mn(II)Highest
Cu(II)High
Co(II)Moderate
Ni(II)Low
Metal-free BacitracinNone
Free Transition Metal IonsNone

Understanding the Ecological Role of Bacitracin in Microbial Communities and Metal Cycling

The production of bacitracin by Bacillus species and its interaction with metal ions suggest a broader ecological role within microbial communities and in environmental metal cycling . While bacitracin's ability to bind Mn(II) and potentially increase its import into bacteria has been noted, further detailed research on its specific function as a "manganiphore" (a manganese-chelating molecule facilitating uptake) is limited . However, the general influence of metallic micronutrients, including manganese, on the structure and function of soil microbiomes is well-established. Manganese plays a crucial role as a cofactor for diverse enzymes involved in central carbon metabolism, nucleotide metabolism, translation, and signaling within bacterial cells . Microbial communities, particularly in environments like deep-sea polymetallic nodules, contain bacteria actively involved in manganese cycling . The presence of bacitracin, a metal-binding antibiotic, in such environments could influence metal availability and microbial competition, thereby subtly shaping microbial community dynamics and contributing to biogeochemical cycles.

Innovative Strategies for Combating Antimicrobial Resistance through Metal-Antibiotic Synergism

The interaction between bacitracin and metal ions is critical for its antibacterial activity, and this principle can be leveraged to develop innovative strategies against antimicrobial resistance (AMR) . The observed synergistic effects between metal nanoparticles (MNPs) and antibiotics, including gold nanoparticles with bacitracin, highlight a promising avenue . The combination of MNPs with antibiotics can enhance bactericidal effectiveness, reduce required doses, decrease toxicity to human cells, and even re-establish the activity of antibacterial drugs against resistant strains . While bacitracin itself is known to be a metalloantibiotic requiring divalent metal ions for activity, further exploration of this compound in synergistic combinations with other agents or in novel delivery systems could lead to potent new therapies against drug-resistant pathogens . Metals, including manganese, are also known to contribute to bacterial resistance mechanisms and can lead to cross-resistance with antibiotics due to linked genes . Therefore, understanding the nuances of metal-antibiotic interactions, including those involving this compound, is crucial for designing effective resistance-combating strategies.

Potential in Advanced Materials Science or Biotechnology

The unique metal-binding properties and biological activities of bacitracin, especially its manganese complex, suggest potential applications in advanced materials science and biotechnology, though specific research in this area for this compound is less extensively documented than for other metallobacitracins. The ability of bacitracin to act as an entrapment agent for inorganic molecules, as seen in the synthesis of Bacitracin-Ag nanoclusters, indicates its utility in creating novel organic composite nanomaterials . Such hybrid systems could be designed for targeted drug delivery, biosensing, or as components in antimicrobial coatings. Given the catalytic properties of Mn(II)-bacitracin as a superoxide dismutase mimic, it could find applications in biomaterials designed to reduce oxidative stress in specific biological contexts or in the development of enzyme-mimicking nanodevices. The potential for bacitracin and its metal complexes to influence bacterial cell wall synthesis also opens doors for its use in surface modifications that prevent biofilm formation or in the development of antimicrobial materials.

Q & A

Q. How can transcriptomic analysis elucidate this compound’s sub-inhibitory effects on bacterial virulence pathways?

  • Methodology : Use RNA-seq to profile Streptococcus suis exposed to sub-MIC doses. Validate differentially expressed genes (e.g., biofilm-related luxS) via CRISPR-interference. Cross-reference with proteomic data to confirm post-transcriptional regulation .

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